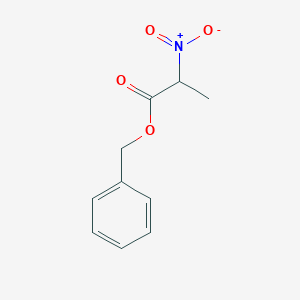
Benzyl 2-nitropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-nitropropanoate is an organic compound belonging to the class of nitroalkanes Nitroalkanes are known for their extensive use in the chemical industry as solvents, fuels, and intermediates in the synthesis of various compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-nitropropanoate typically involves the nitration of benzyl propanoate. One common method is the reaction of benzyl propanoate with nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective nitration of the propanoate group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-nitropropanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrobenzyl derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Nitrobenzyl alcohols or aldehydes.
Reduction: Benzylamine derivatives.
Substitution: Benzyl ethers or benzylamines.
Aplicaciones Científicas De Investigación
Benzyl 2-nitropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving nitroalkanes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzyl 2-nitropropanoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other proteins, affecting their function. The compound’s ability to undergo nucleophilic substitution also allows it to modify biomolecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
- Nitromethane
- Nitroethane
- 1-nitropropane
- 2-nitropropane
Comparison: Benzyl 2-nitropropanoate is unique due to its benzyl group, which imparts distinct chemical properties compared to other nitroalkanes. The presence of the benzyl group allows for additional reactivity, particularly in substitution reactions. This makes this compound a valuable compound in organic synthesis, offering versatility that simpler nitroalkanes may lack.
Propiedades
Número CAS |
3017-54-7 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
benzyl 2-nitropropanoate |
InChI |
InChI=1S/C10H11NO4/c1-8(11(13)14)10(12)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clave InChI |
UZGAKBKVMZGWGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCC1=CC=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone](/img/structure/B13881852.png)
![3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13881853.png)
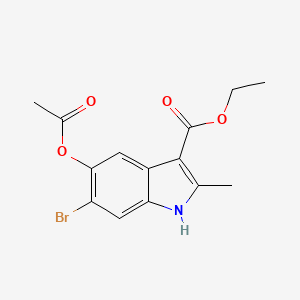
![8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B13881856.png)
![3-(2-hydroxypropylamino)-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B13881862.png)
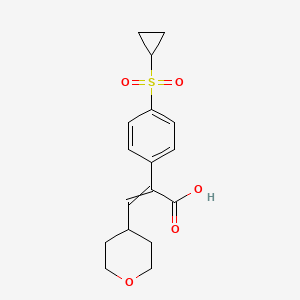
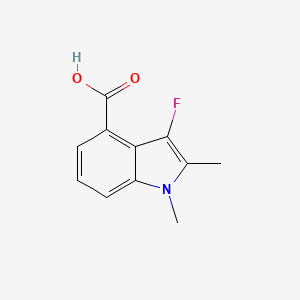

![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
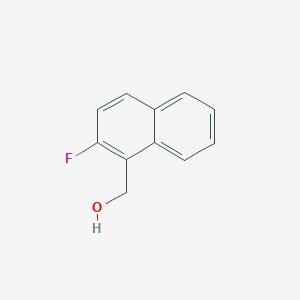
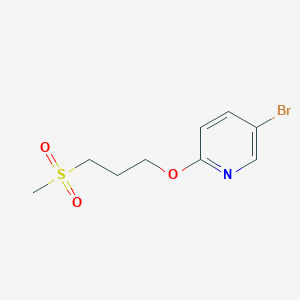
![Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13881929.png)
